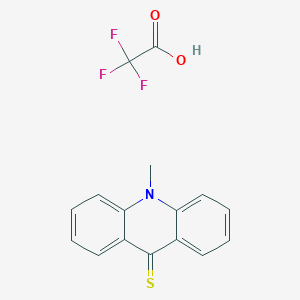![molecular formula C10H11F3OS B14378710 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene CAS No. 88023-85-2](/img/structure/B14378710.png)
1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene is an organic compound featuring a benzene ring substituted with a methylsulfanyl group, a methoxymethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzene derivative is reacted with appropriate reagents to introduce the methylsulfanyl, methoxymethyl, and trifluoromethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions: 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfanyl and methoxymethyl groups can also participate in various interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 1-methyl-3-(trifluoromethyl)benzene
- 1-methoxy-3-(trifluoromethyl)benzene
- 1-(methylsulfanyl)-3-(trifluoromethyl)benzene
Comparison: 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene is unique due to the presence of all three substituents on the benzene ring. This combination of groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs .
Properties
CAS No. |
88023-85-2 |
|---|---|
Molecular Formula |
C10H11F3OS |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(methylsulfanylmethoxymethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3OS/c1-15-7-14-6-8-3-2-4-9(5-8)10(11,12)13/h2-5H,6-7H2,1H3 |
InChI Key |
UMWIUFZNRSWPJY-UHFFFAOYSA-N |
Canonical SMILES |
CSCOCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


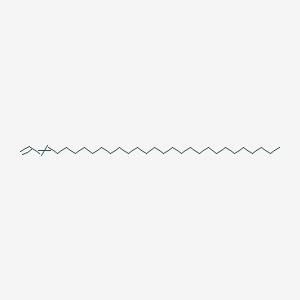
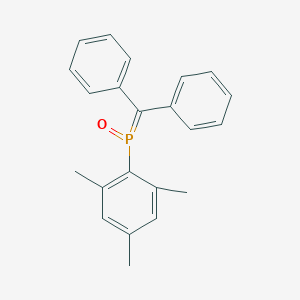

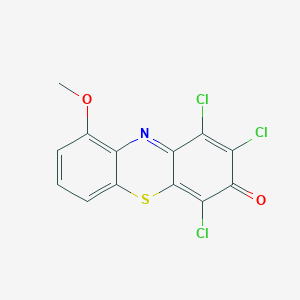
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)

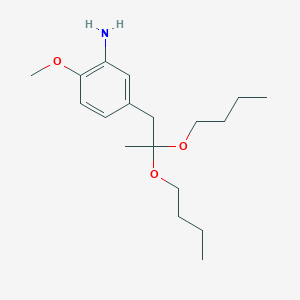

![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
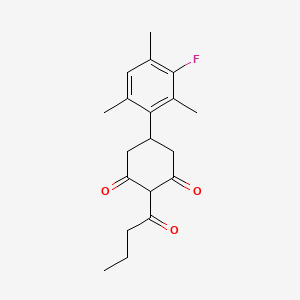
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
